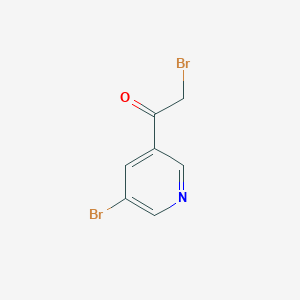

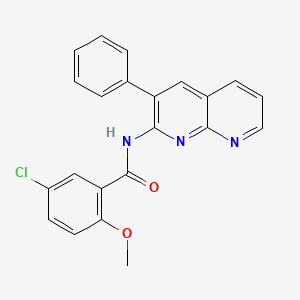

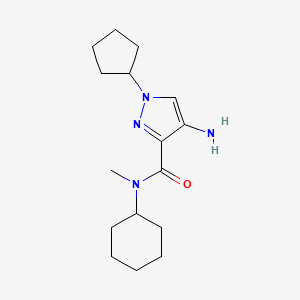

![molecular formula C16H13N5O B2646283 4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile CAS No. 1803606-39-4](/img/structure/B2646283.png)

4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile” is a complex organic molecule that contains a pyrazole ring and an imidazole ring . Pyrazoles are five-membered heterocyclic aromatic ring molecules comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Imidazoles are also five-membered heterocyclic compounds, but they contain three carbon atoms and two non-adjacent nitrogen atoms.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of both pyrazole and imidazole rings. The compound is likely to be unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) may have C2v symmetry .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used. Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications

Reactivity and Synthesis

- Synthesis of Pyrazoles and Pyridazines : A study by Mohamed, Elnagdi, & Abdel-Khalik (2001) focused on the reactivity of 1-(3,5-dimethylpyrazol-1-yl)acetone with aromatic diazonium salts, leading to the formation of pyrazoles and pyridazines, highlighting the potential for diverse chemical synthesis.

Catalytic Applications

- Catalyst in Synthesis of Pyrans : Redouane et al. (2019) found that 1,3-dimethyl imidazolium dimethyl phosphate [DMImd-DMP] acts as an efficient catalyst in the synthesis of substituted 4H-pyrans derivatives using pyrazolone derivatives, showcasing its use in catalyzing multi-component reactions (Redouane et al., 2019).

Application in Ligand Synthesis

- Synthesis of Pyrazole Derivatives as Ligands : Faundez-Gutierrez et al. (2014) synthesized compounds containing the pyrazole core, which have applications as ligands in inorganic chemistry, demonstrating the relevance of these compounds in coordination chemistry (Faundez-Gutierrez et al., 2014).

Pharmaceutical Applications

- Antibacterial Schiff Bases Synthesis : Asiri & Khan (2010) conducted research on Schiff bases containing the pyrazolone moiety, which showed notable antibacterial activities, highlighting the potential of these compounds in pharmaceutical applications (Asiri & Khan, 2010).

Biochemical Applications

- Biochemical Indicator for Immunosensors : Melo et al. (2022) described the use of 4-dimethylaminoantipyrine (4-DMAA) in immunoassays, indicating its potential as a biochemical indicator in the detection of infectious diseases through electrochemical immunosensors (Melo et al., 2022).

Enzyme Inhibition Studies

- Inhibition of Enzymes : Yamali et al. (2020) synthesized a series of pyrazoline type sulfonamides with significant inhibitory effects on acetylcholinesterase and carbonic anhydrase enzymes, suggesting therapeutic potential in related diseases (Yamali et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[4-(3,5-dimethylpyrazole-1-carbonyl)imidazol-1-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c1-11-7-12(2)21(19-11)16(22)15-9-20(10-18-15)14-5-3-13(8-17)4-6-14/h3-7,9-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRNYUNGXPRBNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CN(C=N2)C3=CC=C(C=C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

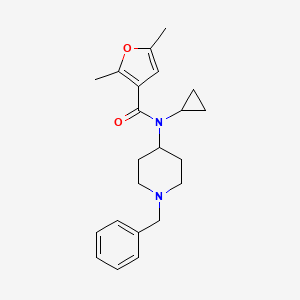

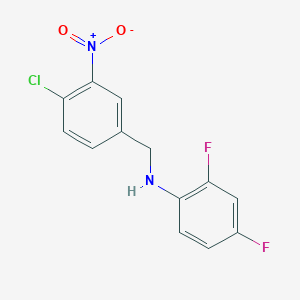

![N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide](/img/structure/B2646202.png)

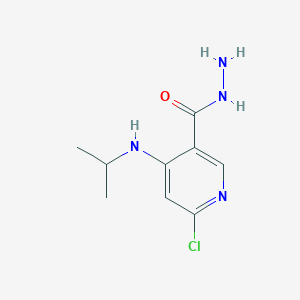

![(E)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2646203.png)

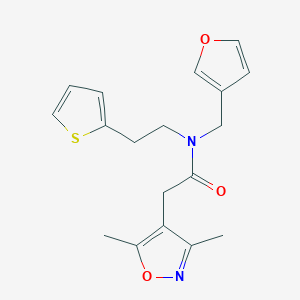

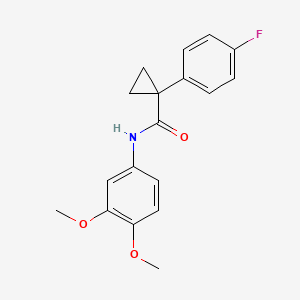

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2646212.png)